molecular formula C15H13N3O2S2 B5658896 3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID

3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID

Cat. No.: B5658896
M. Wt: 331.4 g/mol
InChI Key: SSOYFCMOBWMOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID is a complex organic compound that features a benzoic acid moiety linked to a thiazole ring system. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or ethyl acetate and catalysts such as piperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, affecting their function. For instance, it may inhibit enzymes or block receptor sites, leading to antimicrobial or antitumor effects . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its dual thiazole rings linked to a benzoic acid moiety make it a versatile compound for various applications .

Properties

IUPAC Name

3-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-8-13(22-9(2)16-8)12-7-21-15(18-12)17-11-5-3-4-10(6-11)14(19)20/h3-7H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOYFCMOBWMOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.